molecular formula C19H15NO4 B3721489 ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate

ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate

Cat. No. B3721489
M. Wt: 321.3 g/mol
InChI Key: RRPRLPJFBDCYKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate is a compound that belongs to the class of indenone derivatives. It is a synthetic compound that has been widely used in scientific research due to its unique chemical properties.

Scientific Research Applications

Ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate has been widely used in scientific research due to its unique chemical properties. It has been used as a starting material for the synthesis of various derivatives that have been tested for their biological activities. This compound has been shown to possess antitumor, antibacterial, antifungal, and antiviral activities. It has also been tested for its potential as a photosensitizer for photodynamic therapy.

Mechanism of Action

The mechanism of action of ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate has not been fully elucidated. However, it is believed to exert its biological activities by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells, bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
Ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate has been shown to cause various biochemical and physiological effects. It has been reported to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways. It has also been shown to inhibit the growth and replication of bacteria, fungi, and viruses by disrupting their metabolic processes.

Advantages and Limitations for Lab Experiments

One of the main advantages of using ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate in lab experiments is its versatility. It can be easily synthesized and modified to obtain various derivatives that can be tested for their biological activities. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.

Future Directions

There are several future directions for the use of ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate in scientific research. One potential direction is the development of more potent and selective derivatives for the treatment of cancer, bacterial, fungal, and viral infections. Another direction is the exploration of its potential as a photosensitizer for photodynamic therapy. Additionally, the use of this compound in combination with other drugs or therapies could also be investigated to enhance its efficacy and reduce its toxicity.

properties

IUPAC Name

ethyl 4-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO4/c1-2-24-19(23)12-7-9-13(10-8-12)20-11-16-17(21)14-5-3-4-6-15(14)18(16)22/h3-11,21H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPRLPJFBDCYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N=CC2=C(C3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate
Reactant of Route 2
ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate
Reactant of Route 3
ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate
Reactant of Route 4
ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate
Reactant of Route 5
ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate
Reactant of Route 6
ethyl 4-{[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]amino}benzoate

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